5-(三氟甲基)异吲哚啉

描述

Enantioselective Synthesis Analysis

The enantioselective synthesis of 5-trifluoromethyl-2-oxazolines has been successfully achieved through a formal [3 + 2] cycloaddition process. This reaction utilizes α-isocyanoesters and trifluoromethylketones, facilitated by a dual catalytic system combining a Brønsted base-squaramide organocatalyst with Ag+ as a Lewis acid. The resulting oxazolines feature two contiguous stereogenic centers, including a quaternary stereocenter with a CF3 group, and are produced with high diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)isoindoline derivatives is complex and can be accessed through various synthetic pathways. For instance, photocatalytic reductive conditions enable the addition of trifluoromethyl radicals to ynamides, followed by cyclization, to yield diverse isoindolinone structures. The selectivity of this radical cyclization and the E/Z ratio of isomers have been explored and rationalized through modeling .

Chemical Reactions Analysis

Several chemical reactions have been developed to synthesize compounds related to 5-(trifluoromethyl)isoindoline. Electrochemical cathode reduction can generate trifluoromethyl radicals, which are then used in trifluoromethylation/cyclization reactions to synthesize isoquinoline-1,3-diones and oxindoles. This method exhibits good functional group tolerance and a broad substrate scope . Additionally, a three-component synthesis approach has been employed to create trifluoromethylated spiro-isoxazolidine-oxindoles, demonstrating the versatility of trifluoromethyl groups in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)isoindoline derivatives are influenced by the presence of the trifluoromethyl group. For example, a novel CuBr-catalyzed hydroxytrifluoromethylation reaction has been used to synthesize substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-ones, indicating that the trifluoromethyl radical prefers to attack a double bond rather than an aryl group . Furthermore, the synthesis of fluorinated isoindolines through a tandem nucleophilic addition-intramolecular aza-Michael reaction showcases the ability to introduce varying degrees of fluorination into the isoindoline scaffold .

Synthesis of Related Compounds

In addition to the direct synthesis of 5-(trifluoromethyl)isoindoline, related compounds have been synthesized, such as 2-trifluoromethylquinolines, using a perfluoroalkylated gem-iodoacetoxy derivative and arylamines. The intermediate 2-trifluoromethyl-1,5-diazapentadiene compounds have been isolated, demonstrating a new synthesis route for these fluorinated compounds .

科学研究应用

抗抑郁潜力

包括5-(三氟甲基)异吲哚啉在内的异吲哚衍生物表现出有希望的抗抑郁活性。一项研究专注于设计和合成异吲哚衍生物,并评估它们的抗抑郁活性。药理实验证明这些衍生物具有显著的抗抑郁活性,其机制可能通过提高大脑中的5-羟色胺水平来介导(Sun et al., 2022)。

电子顺磁共振(EPR)氧测定

包括与5-(三氟甲基)异吲哚啉相关的异吲哚亚硝基化合物在EPR氧测定中是有用的探针,适用于活体生物系统。它们表现出低细胞毒性、中等生物还原速率和良好的EPR特性。研究已评估各种异吲哚亚硝基化合物及其同位素标记的类似物作为潜在的EPR氧测定探针,展示了它们在生物系统中的实用性(Khan et al., 2011)。

金属配合物合成中的应用

与Zn(II)和Cu(II)等金属形成的异吲哚配合物展示出独特的结构特性。一项研究报告了与异吲哚配体形成三核Zn(II)配合物的意外现象,显示了在配位化学和材料科学中的潜在应用(Anderson et al., 2003)。

抗菌活性

已经证明异吲哚衍生物具有显著的抗菌活性。对包括5-(三氟甲基)异吲哚啉衍生物在内的一类化合物——7-(异吲哚-5-基)-4-氧喹啉-3-羧酸的研究表明,对革兰氏阳性和阴性细菌具有优异的活性,为新型抗菌剂的开发提供了见解(Hayashi et al., 2002)。

含异吲哚亚硝基化合物的合成

已合成并表征了包括卟啉在内的含异吲哚亚硝基化合物,用于其电化学和荧光特性。这些化合物是生物应用中荧光和EPR探针的潜在候选者(Liu等,2017)。

手性氟代异吲哚的合成

已开发了一种高立体选择性的合成方法,用于氟代异吲哚的合成,包括5-(三氟甲基)异吲哚的衍生物。该方法涉及由氟代亲核试剂的立体选择性加成,然后是分子内氮杂Michael反应的串联反应。该过程使得可以构建各种氟代异吲哚,为氟化学和制药领域做出贡献(Fustero et al., 2010)。

阴离子受体特性

基于异吲哚的配体,包括5-(三氟甲基)异吲哚衍生物,已被合成并评估为阴离子受体。这些受体对卤化物表现出比类似化合物更高的亲和力,突显了它们在阴离子感知和分离技术中的潜力(Dydio et al., 2009)。

电子顺磁共振(EPR)光谱中的自旋探针

Isoindoline nitroxides are excellent candidates for spin probes in EPR spectroscopy due to their stable radical nature and sharp signal characteristics. The synthesis of isotopically-labelled isoindoline nitroxides has enhanced their application as spin probes, improving signal quality and application in various scientific studies (Bolton et al., 1994).

Mechanistic Interaction Studies

Isoindoline derivatives, such as 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, have been studied for their binding to proteins, providing insights into their potential pharmacokinetics and pharmacodynamics. Such studies are crucial for understanding the biological interactions and potential therapeutic applications of these compounds (Alanazi et al., 2018).

Synthesis of Isoindoline/isoindoline-1,3-dione Derivatives

Isoindolines, including those derived from 5-(Trifluoromethyl)isoindoline, have been synthesized under solventless conditions, highlighting a green chemistry approach. These compounds have been evaluated for their interaction with the human D2 receptor, contributing to research in neurological disorders and potential therapeutic applications (Andrade-Jorge et al., 2017).

作用机制

Target of Action

5-(Trifluoromethyl)isoindoline, an isoindoline derivative, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 is a G protein-coupled receptor that plays a crucial role in the human nervous system, affecting behavior, cognition, and voluntary movement .

Mode of Action

The compound binds with high affinity to the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in signal transduction, binding profile, and physiological effects .

Biochemical Pathways

Isoindoline derivatives have been associated with a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . Specific target organ toxicity may occur after a single exposure, with the respiratory system being a potential target .

未来方向

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity is of profound significance . This opens up possibilities for the development of new and potentially physiologically active indoles containing trifluoromethyl . The green synthesis technique developed for isoindolines/dioxoisoindolines represents a promising direction for future research .

生化分析

Biochemical Properties

5-(Trifluoromethyl)isoindoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence the activity of these receptors and modulate biochemical pathways. For instance, 5-(Trifluoromethyl)isoindoline has been found to interact with dopamine receptors, potentially affecting neurotransmitter signaling pathways . Additionally, its interaction with enzymes involved in metabolic processes can lead to alterations in enzyme activity and subsequent changes in metabolic flux.

Cellular Effects

The effects of 5-(Trifluoromethyl)isoindoline on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving dopamine receptors . This interaction can lead to changes in neurotransmitter release, impacting overall cell function and communication. Furthermore, 5-(Trifluoromethyl)isoindoline has been shown to affect gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.

Molecular Mechanism

At the molecular level, 5-(Trifluoromethyl)isoindoline exerts its effects through various binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to inhibition or activation of these targets . For example, its interaction with dopamine receptors can result in either agonistic or antagonistic effects, depending on the receptor subtype and cellular context. Additionally, 5-(Trifluoromethyl)isoindoline can influence gene expression by binding to transcription factors and altering their activity, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethyl)isoindoline can vary over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy. Long-term studies have indicated that 5-(Trifluoromethyl)isoindoline can have sustained effects on cellular function, particularly in in vitro models, where it has been shown to maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)isoindoline in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant adverse effects . Higher doses can lead to toxicity and adverse reactions, including disruptions in metabolic processes and cellular damage. Studies in murine models have demonstrated that the compound’s efficacy and safety profile are closely linked to the administered dosage, highlighting the importance of careful dose optimization in experimental settings.

Metabolic Pathways

5-(Trifluoromethyl)isoindoline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with metabolic enzymes can lead to changes in enzyme activity and alterations in metabolite levels . For example, its binding to enzymes involved in neurotransmitter synthesis can influence the production and release of neurotransmitters, thereby affecting overall metabolic flux. Additionally, 5-(Trifluoromethyl)isoindoline can modulate the activity of enzymes involved in energy metabolism, impacting cellular energy balance and function.

Transport and Distribution

Within cells and tissues, 5-(Trifluoromethyl)isoindoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different cell types. Studies have shown that 5-(Trifluoromethyl)isoindoline can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of 5-(Trifluoromethyl)isoindoline is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its localization to the nucleus can enable interactions with transcription factors and other nuclear proteins, influencing gene expression and cellular responses. Additionally, 5-(Trifluoromethyl)isoindoline can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules, modulating various biochemical pathways.

属性

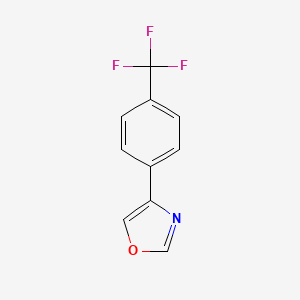

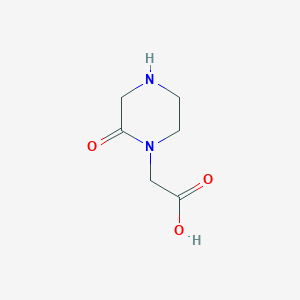

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGLDTHUKQAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630519 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342638-03-3 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)